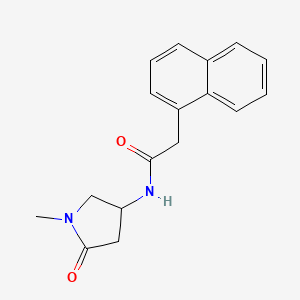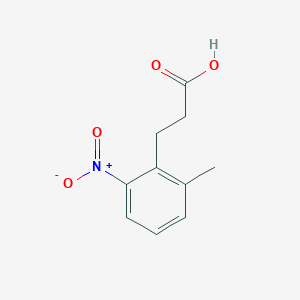
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Nootropil), is a nootropic drug that has been widely studied for its cognitive enhancing effects. It was first synthesized in 1964 by UCB Pharma, a Belgian pharmaceutical company, and has been used in the treatment of various neurological disorders.
Scientific Research Applications
Catalytic Synthesis Applications
A study highlighted the use of nano magnetite (Fe3O4) as an efficient and robust catalyst for synthesizing N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives through a one-pot synthesis approach. This method emphasizes clean methodologies, easy workup procedures, and high yields, showcasing the compound's relevance in facilitating complex chemical syntheses under ultrasound irradiation (Mokhtary & Torabi, 2017).
Molecular Interaction Analysis
Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide shed light on its structure through single-crystal X-ray diffraction, highlighting interactions like hydrogen and halogen bonding. This study provides insights into the molecule's stability and interaction energies, aiding in the understanding of its molecular properties and potential applications in material science (Gouda et al., 2022).
Therapeutic Potential
An investigation into amino acid derivatives, including naphthalene derivatives, revealed significant anti-HIV activity, identifying certain compounds as potential leads for developing new antiviral agents. This demonstrates the molecule's role in contributing to therapeutic applications against viral infections (Hamad et al., 2010).
Drug Design and Synthesis
The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl]acetamide derivatives were explored, indicating the compound's significance in creating new chemical entities with potential pharmacological applications. This research underscores the molecule's utility in drug discovery and development (Yang Jing, 2010).
properties
IUPAC Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-11-14(10-17(19)21)18-16(20)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8,14H,9-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTDDGBETWXKTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-5-oxopyrrolidin-3-yl)-2-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)

![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)

![N-benzyl-N-tert-butyl-6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2399329.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)



![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)